2-Cyano-5-methylhexanamide
Description
2-Cyano-5-methylhexanamide (IUPAC name: this compound) is a substituted amide featuring a six-carbon backbone with a cyano (-CN) group at position 2 and a methyl (-CH₃) branch at position 4. Its molecular formula is C₈H₁₄N₂O, with an average molecular mass of 154.213 g/mol and a monoisotopic mass of 154.110613 g/mol .
Properties
CAS No. |
121064-29-7 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-5-methylhexanamide |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
ZGVLTFODASFPCN-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C#N)C(=O)N |
Canonical SMILES |
CC(C)CCC(C#N)C(=O)N |
Synonyms |
Hexanamide, 2-cyano-5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups |
|---|---|---|---|
| This compound | C₈H₁₄N₂O | 154.21 | Cyano (C-2), methyl (C-5), amide (C-6) |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | 141.13 | Cyano (C-2), methylamino carbonyl (N) |
Key Differences :
Chain Length: The hexanamide backbone (6 carbons) in this compound provides greater hydrophobicity compared to the shorter acetamide backbone (2 carbons) in 2-cyano-N-[(methylamino)carbonyl]acetamide.
In contrast, the hexanamide’s methyl group at C-5 enhances lipophilicity without significantly altering electronic properties.
Molecular Weight : The hexanamide’s higher molecular weight (154 vs. 141 g/mol) may influence solubility and diffusion rates in biological systems.
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